L-Lysyl-L-tyrosyl-L-alanyl-L-alanine
Description
L-Lysyl-L-tyrosyl-L-alanyl-L-alanine is a tetrapeptide composed of four amino acid residues: lysine (Lys), tyrosine (Tyr), and two alanines (Ala), arranged in sequence. Its molecular formula is C21H33N5O6, with a molecular weight of 475.52 g/mol. This peptide features a lysine residue with a positively charged ε-amino group, a tyrosine residue with a phenolic hydroxyl group, and two alanine residues contributing hydrophobic character.
The peptide’s physicochemical properties can be inferred from structurally related compounds. For example, a similar peptide (C24H36N6O8) has a LogP value of 0.52 (indicating moderate hydrophilicity) and a polar surface area (PSA) of 229.05 Ų, suggesting solubility in aqueous environments .
Properties
CAS No. |
256636-32-5 |
|---|---|
Molecular Formula |
C21H33N5O6 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H33N5O6/c1-12(18(28)25-13(2)21(31)32)24-20(30)17(11-14-6-8-15(27)9-7-14)26-19(29)16(23)5-3-4-10-22/h6-9,12-13,16-17,27H,3-5,10-11,22-23H2,1-2H3,(H,24,30)(H,25,28)(H,26,29)(H,31,32)/t12-,13-,16-,17-/m0/s1 |
InChI Key |
GGBLWGTYMFSXSR-PYTWLRIVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Lysyl-L-tyrosyl-L-alanyl-L-alanine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Tripeptide L-Ala-L-Tyr-L-Ala
- Structure: This tripeptide adopts stable conformations in two crystalline modifications with water (C15H21N3O5·2.63H2O) and ethanol (C15H21N3O5·C2H5O) as solvents .
- Key Findings :
- Implication for L-Lysyl-L-tyrosyl-L-alanyl-L-alanine : The tetrapeptide likely exhibits similar structural stability, with solvent interactions primarily affecting packing in the crystal lattice rather than backbone geometry.
Tetrapeptide L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine
- Structure : Molecular formula C27H43N5O8 (MW: 565.66 g/mol) .
- Comparison :
- The inclusion of leucine and serine introduces branching and hydroxyl groups, altering hydrophobicity and hydrogen-bonding capacity compared to the lysine/tyrosine-dominated tetrapeptide.
- Both peptides share tyrosine’s aromatic ring, which may stabilize π-π interactions in crystal packing.
Physicochemical Properties
Table 1: Key Properties of Selected Peptides
Key Observations :
- LogP Trends : The tetrapeptide’s LogP (~0.52) reflects a balance between lysine’s hydrophilicity and tyrosine’s hydrophobicity. Shorter peptides like L-Alanyl-L-alanine are more hydrophilic (LogP = -1.21) .
- Solubility: Longer peptides (e.g., C37H53N9O11) show reduced solubility in ethanol, likely due to increased molecular weight and complexity .
Hydrogen Bonding and Charge Density
- Tripeptide Studies: In L-Ala-L-Tyr-L-Ala, hydrogen bonds between backbone amides and solvent molecules (water/ethanol) dominate intermolecular interactions. Charge density distributions are transferable across crystal modifications .
- Relevance to Tetrapeptide: The lysine residue in this compound may introduce additional hydrogen-bonding sites via its ε-amino group, enhancing interactions with polar solvents or biological targets.
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